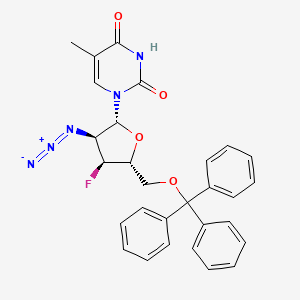
(+-)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a dibenzo-dioxepin core, which is a fused ring system containing oxygen atoms, and an ethanamine side chain. Its stereochemistry is indicated by the (±) prefix, denoting a racemic mixture of both enantiomers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine typically involves several steps:
Formation of the Dibenzo-dioxepin Core: This can be achieved through a cyclization reaction involving appropriate precursors such as catechol and a dihalogenated benzene derivative under basic conditions.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the dibenzo-dioxepin core is replaced by an ethanamine group.
Methylation: The final step involves the methylation of the nitrogen atom in the ethanamine side chain, which can be accomplished using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the aromatic rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitrogen atom or the aromatic rings, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the oxygen atoms in the dibenzo-dioxepin core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives with altered oxidation states.
科学研究应用
Chemistry
In chemistry, (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a subject of interest in biochemistry and molecular biology.
Medicine
In medicine, (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is investigated for its pharmacological properties
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for various chemical products. Its stability and reactivity make it suitable for a range of industrial applications.
作用机制
The mechanism of action of (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- ®-N,N-Dimethyl-11H-dibenzo[b,e][1,4]dioxepin-11-ethanamine
- (S)-N,N-Dimethyl-11H-dibenzo[b,e][1,4]dioxepin-11-ethanamine
Uniqueness
Compared to its analogs, (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is unique due to its racemic nature, which can result in different biological activities and interactions. The presence of both enantiomers can lead to a broader range of effects and applications.
This detailed overview provides a comprehensive understanding of (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine, covering its synthesis, reactions, applications, and unique characteristics
属性
CAS 编号 |
81320-44-7 |
|---|---|
分子式 |
C20H21NO6 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
2-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N-methylethanamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C16H17NO2.C4H4O4/c1-17-11-10-14-12-6-2-3-7-13(12)18-15-8-4-5-9-16(15)19-14;5-3(6)1-2-4(7)8/h2-9,14,17H,10-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
LKEZMHGWWGSMIR-WLHGVMLRSA-N |
手性 SMILES |
CNCCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CNCCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)







![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)

